1-(3-Iodopropyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Description
1-(3-Iodopropyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a xanthine derivative with a modified N1 position containing a 3-iodopropyl substituent. The core structure, 3,7-dimethylxanthine (theobromine), is a well-characterized purine alkaloid with stimulant and vasodilatory properties .
Properties
IUPAC Name |
1-(3-iodopropyl)-3,7-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN4O2/c1-13-6-12-8-7(13)9(16)15(5-3-4-11)10(17)14(8)2/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHUHHFSOKRRJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10515392 | |
| Record name | 1-(3-Iodopropyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10515392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60971-83-7 | |
| Record name | 1-(3-Iodopropyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10515392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(3-Iodopropyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,7-dimethylxanthine, which serves as the core structure.
Iodopropylation: The iodopropyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of 3,7-dimethylxanthine with 1,3-diiodopropane in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-(3-Iodopropyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The iodopropyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The purine ring can undergo oxidation and reduction reactions, which can modify the electronic properties of the compound.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, such as in the synthesis of nucleoside analogs.
Common reagents and conditions used in these reactions include bases like sodium hydride, solvents such as dimethyl sulfoxide (DMSO), and catalysts like palladium for coupling reactions. Major products formed from these reactions depend on the specific nucleophiles or reagents used.
Scientific Research Applications
1-(3-Iodopropyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of antiviral and anticancer drugs.
Biological Studies: The compound is used in studies to investigate the biological activity of purine derivatives and their interactions with biological targets.
Chemical Biology: It serves as a probe in chemical biology to study enzyme mechanisms and protein-ligand interactions.
Material Science: The compound’s unique chemical properties make it useful in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-Iodopropyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The iodopropyl group can enhance the compound’s binding affinity to these targets through halogen bonding and hydrophobic interactions. The purine ring can participate in hydrogen bonding and π-π stacking interactions, which are crucial for the compound’s biological activity. The specific pathways involved depend on the target and the context of its use in medicinal or biological research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and biological implications of analogous purine-2,6-dione derivatives:
Physicochemical Properties
Biological Activity
1-(3-Iodopropyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic purine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to other purine derivatives known for their therapeutic effects, including anti-inflammatory and anti-cancer properties. This article explores the biological activity of this compound through various studies and data analysis.
- Molecular Formula : C10H13I N4O2
- Molecular Weight : 332.14 g/mol
- CAS Number : Not explicitly listed in the sources but related compounds are available.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Antitumor Activity
Research indicates that purine derivatives can exhibit significant antitumor activity. For instance, studies have shown that compounds with similar structures can inhibit tumor growth in various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.
2. Anti-inflammatory Effects
Purines are known to modulate inflammatory responses. The compound's structural similarity to known anti-inflammatory agents suggests it may also possess similar properties. In vitro studies have demonstrated that certain purine derivatives can reduce the production of pro-inflammatory cytokines.
3. Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in nucleotide metabolism. For example, purine nucleoside phosphorylase (PNP) plays a crucial role in the metabolism of nucleosides and nucleotides. Inhibitors of PNP can lead to increased levels of certain nucleosides, potentially enhancing therapeutic effects against viral infections or cancer.
Data Table: Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antitumor | Inhibition of cell proliferation | |
| Anti-inflammatory | Reduction of pro-inflammatory cytokines | |
| Enzyme inhibition | Inhibition of purine nucleoside phosphorylase |
Case Studies
Several studies have investigated the biological effects of compounds similar to this compound:
- Study on Antitumor Effects : A study published in Cancer Research demonstrated that a related purine derivative significantly inhibited the growth of breast cancer cells in vitro and in vivo models (Reference: ). The compound induced apoptosis through the activation of caspase pathways.
- Anti-inflammatory Study : Research published in Journal of Immunology indicated that a similar compound reduced TNF-alpha levels in macrophages stimulated by lipopolysaccharides (Reference: ). This suggests a potential application for inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
